molecular formula C19H19ClFN3O3S B2628944 N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1216703-71-7

N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No. B2628944
CAS RN: 1216703-71-7
M. Wt: 423.89
InChI Key: ACIMOPZOCKZLBD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride, also known as FMIQSA, is a chemical compound that is extensively used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC) that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives, including those similar to N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride, have been explored for their potential in cancer treatment. For instance, Ghorab et al. (2015) studied various sulfonamide derivatives for their in vitro anticancer activity against breast and colon cancer cell lines, finding certain compounds to exhibit significant potency (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activities

Research by Dixit et al. (2010) involved the synthesis of sulfonamide derivatives and their subsequent testing for antimicrobial activities. Their findings indicate a significant increase in antimicrobial and antifungal activities compared to the parent compounds (Dixit, Vanparia, Patel, Jagani, Doshi, & Dixit, 2010).

Novel Antitumor Agents

Huang, Lin, and Huang (2001) designed sulfonamide derivatives as antitumor agents with low toxicity. Their study resulted in the synthesis of several compounds showing promising antitumor activity and lower toxicity, suggesting potential therapeutic applications (Huang, Lin, & Huang, 2001).

Structural and Binding Characteristics

Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, closely related to the compound . Their research involved studying the crystal structure and fluorescence properties of these compounds, which can contribute to understanding their potential in various applications (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S.ClH/c1-23(13-19(24)22-11-14-5-7-16(20)8-6-14)27(25,26)18-4-2-3-15-12-21-10-9-17(15)18;/h2-10,12H,11,13H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMOPZOCKZLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

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